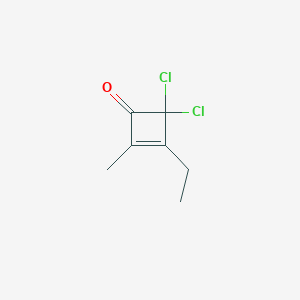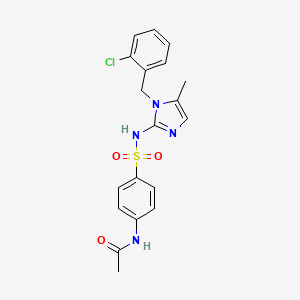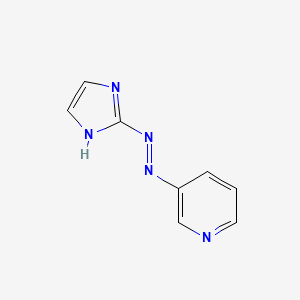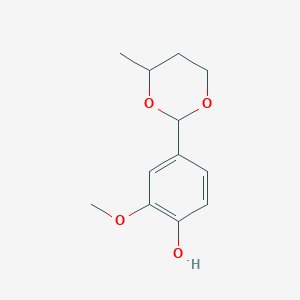![molecular formula C9H17NO B13806766 Ethanone, 1-[3-(methylamino)cyclohexyl]-](/img/structure/B13806766.png)
Ethanone, 1-[3-(methylamino)cyclohexyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanone,1-[3-(methylamino)cyclohexyl]-(9ci) is a chemical compound with the molecular formula C9H17NO and a molar mass of 155.24 g/mol . This compound is characterized by the presence of a cyclohexyl ring substituted with a methylamino group and an ethanone moiety. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone,1-[3-(methylamino)cyclohexyl]-(9ci) typically involves the reaction of cyclohexanone with methylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product . The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of Ethanone,1-[3-(methylamino)cyclohexyl]-(9ci) involves large-scale chemical reactors where the reactants are continuously fed into the system. The reaction is monitored and controlled to ensure consistent quality and yield. The product is then purified using techniques such as distillation and crystallization to remove any impurities .
Análisis De Reacciones Químicas
Types of Reactions
Ethanone,1-[3-(methylamino)cyclohexyl]-(9ci) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form alcohols or amines.
Substitution: The compound can undergo substitution reactions where the methylamino group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions include various derivatives of Ethanone,1-[3-(methylamino)cyclohexyl]-(9ci), such as alcohols, amines, and substituted cyclohexyl compounds .
Aplicaciones Científicas De Investigación
Ethanone,1-[3-(methylamino)cyclohexyl]-(9ci) is used in a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of other compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on various biological pathways.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Ethanone,1-[3-(methylamino)cyclohexyl]-(9ci) involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Ethanone,1-[3-(methylamino)cyclohexyl]-(9ci) include:
- Ethanone,1-cyclohexyl-
- Cyclohexyl methyl ketone
- Acetylcyclohexane
Uniqueness
Ethanone,1-[3-(methylamino)cyclohexyl]-(9ci) is unique due to the presence of the methylamino group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C9H17NO |
|---|---|
Peso molecular |
155.24 g/mol |
Nombre IUPAC |
1-[3-(methylamino)cyclohexyl]ethanone |
InChI |
InChI=1S/C9H17NO/c1-7(11)8-4-3-5-9(6-8)10-2/h8-10H,3-6H2,1-2H3 |
Clave InChI |
DMAUBGHLCOKJDE-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1CCCC(C1)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


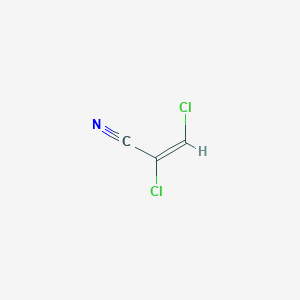
![1-Piperidineacetamide,N-[[(1,1-dimethylethyl)amino]carbonyl]-(9CI)](/img/structure/B13806694.png)
![4-[(2,5-Dichlorobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13806699.png)
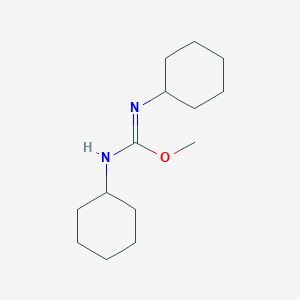
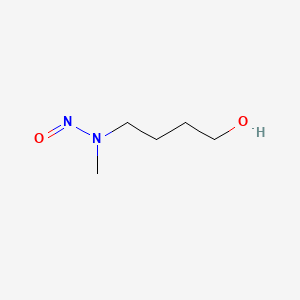

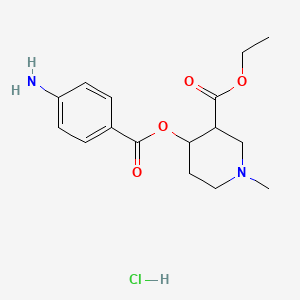
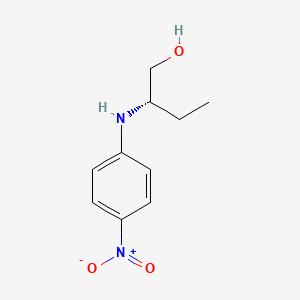
![N-tert-butyl-2-[1-(2-oxo-2-piperidin-1-ylethyl)benzimidazol-2-yl]sulfanylacetamide](/img/structure/B13806738.png)
